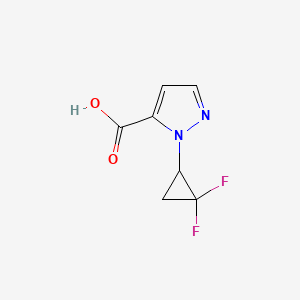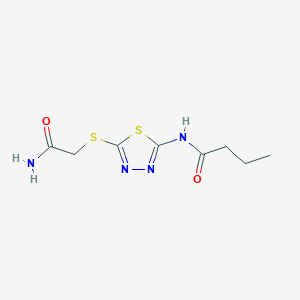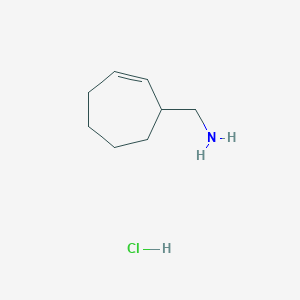
2-(Bromomethyl)-3,4,5-trichlorophenylboronic acid, pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Bromomethyl)-3,4,5-trichlorophenylboronic acid, pinacol ester is a useful research compound. Its molecular formula is C13H15BBrCl3O2 and its molecular weight is 400.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 2-(Bromomethyl)-3,4,5-trichlorophenylboronic acid, pinacol ester are the carbon-carbon (C-C) bonds in organic compounds . This compound is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . This process involves the removal of a boron atom from the boronic ester, which is then replaced by a hydrogen atom . The protodeboronation process is catalyzed and utilizes a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction is crucial in the synthesis of various organic compounds .
Pharmacokinetics
The compound’s pharmacokinetics are influenced by its susceptibility to hydrolysis . The kinetics of this hydrolysis are dependent on the substituents in the aromatic ring . The pH also strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Result of Action
The result of the compound’s action is the formation of new C-C bonds in organic compounds . This is achieved through the Suzuki–Miyaura reaction , which results in the formation of biaryl compounds . These compounds are crucial in various fields, including medicinal chemistry, agrochemicals, and materials science .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as pH . The rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, the compound’s stability and efficacy can be affected by changes in pH . Additionally, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is dependent on the specific structure of the boronic ester . For instance, the hydrolysis of some phenylboronic pinacol esters is influenced by the pH and the substituents in the aromatic ring .
Molecular Mechanism
Boronic esters are known to undergo protodeboronation, a process that involves the removal of the boron moiety . This process can be catalyzed by a radical approach .
Temporal Effects in Laboratory Settings
It is known that boronic esters are only marginally stable in water and their hydrolysis is considerably accelerated at physiological pH .
Metabolic Pathways
Boronic esters are known to be involved in various chemical transformations, including oxidations, aminations, halogenations, and C–C-bond-formations .
Properties
IUPAC Name |
2-[2-(bromomethyl)-3,4,5-trichlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BBrCl3O2/c1-12(2)13(3,4)20-14(19-12)8-5-9(16)11(18)10(17)7(8)6-15/h5H,6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXJQGHPTWRJAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2CBr)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BBrCl3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-2-(7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2913966.png)
![3-Methoxy-4-[(methylcarbamoyl)methoxy]benzoic acid](/img/structure/B2913968.png)
![(E)-3-[5-(3-Nitrophenyl)thiophen-2-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2913970.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2913971.png)
![ethyl 2-[[2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetyl]amino]acetate](/img/structure/B2913973.png)

![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2,4-dichlorobenzoate](/img/structure/B2913980.png)

![4-[4-Phenyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]benzene-1,3-diol](/img/structure/B2913984.png)

![N-(3,5-dimethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2913986.png)

![N-[(3-Cyano-4-methylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2913988.png)
